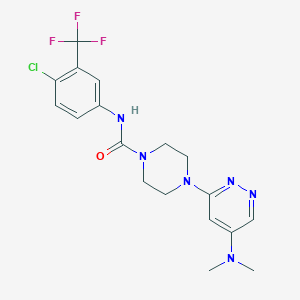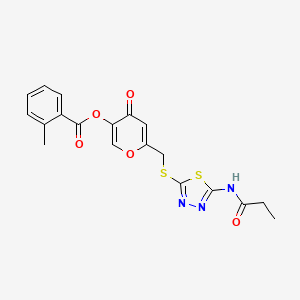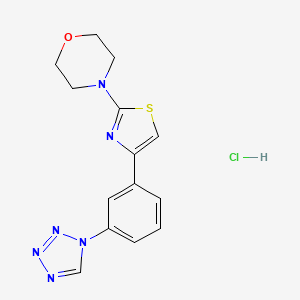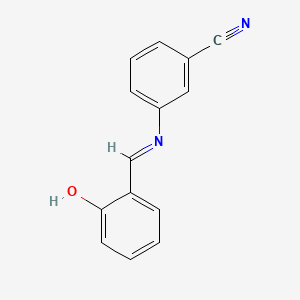
2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of the structure of several larger molecules, including certain vitamins and nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine” would likely involve a pyrimidine ring attached to an indene ring via an oxygen atom . The indene ring is a fused cyclopentene and benzene ring, and in this case, it is a dihydroindenyl, indicating the presence of two additional hydrogen atoms .
Wissenschaftliche Forschungsanwendungen
Genotyping to Individualize Therapy : Fluoropyrimidines, which are related to 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine, are commonly used anticancer drugs. Research by Deenen et al. (2016) has shown that genotyping of DPYD*2A can individualize therapy and reduce toxicity in patients. This approach aims to adjust dosages based on individual genetic makeup, enhancing both safety and effectiveness.
Inhibition of Hepatitis B Virus Replication : A study by Doong et al. (1991) explored the potential of related compounds, such as 2',3'-dideoxy-3'-thiacytidine and 5-fluoro-2',3'-dideoxy-3'-thiacytidine, in inhibiting Hepatitis B Virus (HBV) DNA replication. These compounds demonstrated potent anti-HBV activity, suggesting a possible application in treating HBV infections.
Cardiotoxicity Studies : The cardiotoxic effects of fluoropyrimidines, closely related to the compound , have been examined in detail. Research such as that by Depetris et al. (2018) provides insights into the mechanisms and risk factors of fluoropyrimidine-induced cardiotoxicity, which is crucial for improving patient safety during treatment.
Pharmacokinetics and Anticancer Activity : The pharmacokinetics and therapeutic potential of oral fluoropyrimidine-based treatments have been studied extensively. For example, Chu et al. (2004) investigated the oral fluoropyrimidine S-1, which includes a 5-fluorouracil prodrug. Such studies are crucial for understanding how these compounds are metabolized and their effectiveness against various cancers.
Clinical Pharmacogenetics for Dosing : The relevance of dihydropyrimidine dehydrogenase (DPD) genotype in fluoropyrimidine dosing has been emphasized in studies like that by Caudle et al. (2013). These studies highlight the importance of genetic testing to optimize dosing and minimize toxicity in patients undergoing fluoropyrimidine therapy.
Novel Fluoropyrimidine Derivatives : Research into new fluoropyrimidine derivatives like S-1 has been conducted to improve the antitumor activity and reduce toxicity. Saif et al. (2009) reviewed the effectiveness of S-1 in treating solid malignancies, illustrating the ongoing development of fluoropyrimidine-based treatments.
Effectiveness in Gastric Cancer : The effectiveness of S-1, a fluoropyrimidine derivative, in treating gastric cancer has been extensively reviewed, as seen in studies like Maehara (2003). These reviews provide comprehensive insights into the use of such compounds in gastric cancer therapy.
Tubulin Inhibition Mechanism : The unique mechanism of tubulin inhibition by triazolopyrimidines, a class of anticancer agents, has been explored by Zhang et al. (2007). Understanding the mechanisms of action of these compounds can lead to more targeted and effective cancer treatments.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-7-15-13(16-8-11)17-12-5-9-3-1-2-4-10(9)6-12/h1-4,7-8,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSGLQOLYMUPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N-[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2721699.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)

![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)


![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)
![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)
![Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2721710.png)

![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)